molecular formula C16H28O4 B1330153 Diisobutyl hexahydrophthalate CAS No. 70969-58-3

Diisobutyl hexahydrophthalate

Cat. No. B1330153
CAS RN: 70969-58-3
M. Wt: 284.39 g/mol
InChI Key: QUKHPBOCBWDYMW-UHFFFAOYSA-N
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Description

Diisobutyl hexahydrophthalate (DIBE) is a chemical compound that is part of the phthalate family, commonly used as a plasticizer. It is derived from phthalic anhydride, a key intermediate in the production of various industrial chemicals. The compound is of interest due to its applications and the physical and chemical properties that make it suitable for use in various industrial processes.

Synthesis Analysis

The synthesis of diisobutyl phthalate (DIBP), a related compound to DIBE, can be achieved through the direct esterification of phthalic anhydride residue with isobutanol. This process is catalyzed by heteropoly acid and involves distillation under reduced pressure to recover the esterified product. The optimal conditions for this reaction include a specific ratio of reactants, temperature, and reaction time, ensuring a high recovery rate of phthalic anhydride .

Molecular Structure Analysis

While the specific molecular structure analysis of DIBE is not detailed in the provided papers, the structure of related compounds such as naphthalenes can be synthesized through reactions involving diisobutylaluminum hydride. These reactions lead to the formation of complex polycyclic aromatic hydrocarbons, which share some structural similarities with DIBE .

Chemical Reactions Analysis

The chemical behavior of DIBE can be inferred from the reactions of similar compounds. For instance, diisobutylaluminum hydride is used to promote cyclization reactions to form substituted naphthalenes. This process involves regioselective hydroalumination, intramolecular carboalumination, skeletal rearrangement, and dehydroalumination steps . These reactions are indicative of the reactivity of diisobutyl-based compounds and their potential to undergo complex transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of DIBE can be examined through its vapor-liquid equilibrium (VLE) data. The VLE of the binary system of maleic anhydride and DIBE was measured at different pressures using a modified ebulliometer. The Antoine constants for DIBE were obtained, which are essential for characterizing its volatility. The equilibrium vapor and liquid compositions were calculated using the NRTL model, and the UNIFAC model was used for prediction, showing general agreement with experimental results . This analysis is crucial for understanding the behavior of DIBE in various conditions and its suitability for industrial applications.

Scientific Research Applications

1. Histopathological Effects

A study by Akyıldız & Başımoğlu Koca (2015) focused on the histopathological effects of Diisobutyl phthalate (DIBP) on liver tissues. It was found that DIBP causes serious histopathological changes in liver tissue, indicating its hepatotoxic nature (Akyıldız & Başımoğlu Koca, 2015).

2. Degradation Studies

Yang et al. (2020) evaluated the degradation of DiBP in water using the electro-Fenton process with a sacrificial anode. Their research shows the effectiveness of this process in removing DiBP from water, making it a promising technology for DiBP treatment (Yang et al., 2020).

3. Chemical Interactions and Adsorption

Sarvaramini, Larachi, & Hart (2016) conducted experiments and DFT simulations on the interactions of diisobutyl dithiophosphinate with lead-activated sphalerite. Their findings contribute to the understanding of chemical interactions and adsorption processes involving DiBP (Sarvaramini, Larachi, & Hart, 2016).

4. Preparation and Utilization

Shun (2002) discussed the process of preparing DiBP plasticizer from phthalic anhydride residue. This study provides insight into the industrial utilization and recovery rate of DiBP (Shun, 2002).

Safety And Hazards

Diisobutyl hexahydrophthalate is very toxic to aquatic life . It is recommended to avoid contact with skin and eyes, and avoid formation of dust and aerosols .

Future Directions

There is a great emphasis on developing efficient and effective technologies for removing these harmful compounds from the environment . Biodegradation of phthalates using microorganisms could play a significant role .

properties

IUPAC Name

bis(2-methylpropyl) cyclohexane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h11-14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKHPBOCBWDYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1CCCCC1C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60887773
Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60887773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisobutyl hexahydrophthalate

CAS RN

70969-58-3
Record name Diisobutyl 1,2-cyclohexanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70969-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070969583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60887773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisobutyl hexahydrophthalate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Z Liu - 2022 - Springer
The benzene ring structure in phthalate compounds is harmful to humans, animals, plants, and the environment. These compounds are a family of substances that can accumulate in …
Number of citations: 3 link.springer.com
K Chinen, T Malloy - Integrated Environmental Assessment and …, 2020 - Wiley Online Library
… For AoA consultation number 0005-01, some QSAR predictions suggested a more benign mammalian hazard profile for the alternative diisobutyl hexahydrophthalate (DIBE) relative to …
Number of citations: 15 setac.onlinelibrary.wiley.com
K Chinen, T Malloy - … Journal of Environmental Research and Public …, 2022 - mdpi.com
… -01 and 0006-1 both assessed the alternative diisobutyl hexahydrophthalate (DIBE). … DIBE diisobutyl hexahydrophthalate … Diisobutyl hexahydrophthalate (DIBE) 0006-01 Diisobutyl 1,2-…
Number of citations: 4 www.mdpi.com
K Chinen - 2019 - escholarship.org
… Consistency check for AoA consultations 0005-01 and 0006-01 assessing the same alternative Diisobutyl hexahydrophthalate (DIBE) for the endpoints: mutagenicity, in vitro gene …
Number of citations: 2 escholarship.org
Z Liu - Green Catalytic Hydrogenation of Phthalate …, 2022 - Springer
This chapter reviews the progress of plasticizer research since the 1990s. The references used in this review include other reviews, introduction of plasticizer performance, interpretation …
Number of citations: 0 link.springer.com

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